Everolimus O-Silyl Impurity
Description
Overview of Impurities in Active Pharmaceutical Ingredients (APIs)
Pharmaceutical impurities are unwanted chemical substances that can be present in active pharmaceutical ingredients (APIs). cymitquimica.com These substances are not the defined drug entity and can arise from various sources during the manufacturing process, or develop during formulation and storage. cymitquimica.com The presence of impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of the final drug product. cymitquimica.comcontractpharma.com Therefore, the identification, quantification, and control of impurities are critical aspects of pharmaceutical development and manufacturing, governed by stringent regulatory guidelines. nih.govtoref-standards.com
Classification of Pharmaceutical Impurities: Process-Related and Degradation Products
Pharmaceutical impurities are broadly categorized based on their origin. The main classes, as defined by the International Council for Harmonisation (ICH), are organic impurities, inorganic impurities, and residual solvents. pharmastate.academymoravek.comgmpinsiders.com
Organic Impurities: These can be process-related or drug-related. moravek.com
Process-Related Impurities: These impurities arise during the manufacturing process and can include starting materials, by-products of side reactions, intermediates, and reagents. pharmastate.academymoravek.com
Degradation Products: These are substances formed due to the chemical breakdown of the API over time, often influenced by factors like light, heat, or moisture. pharmastate.academy
Inorganic Impurities: These are typically derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and inorganic salts. moravek.comgmpinsiders.com
Residual Solvents: These are organic or inorganic liquids used during the synthesis of an API that are not completely removed during processing. toref-standards.comgmpinsiders.com
Significance of Impurity Profiling in Complex Macrolides
Impurity profiling, the identification and quantification of all impurities in a drug substance, is particularly crucial for complex molecules like macrolides. nih.govcjph.com.cn Macrolides, such as Everolimus (B549166), are characterized by their large, intricate chemical structures, often produced through fermentation or semi-synthetic processes. researchgate.netnewdrugapprovals.org This complexity can lead to a diverse array of closely related impurities that can be challenging to separate and identify. researchgate.netnih.gov Establishing a comprehensive impurity profile for macrolide antibiotics is essential to guarantee their safety and efficacy in clinical applications. nih.govresearchgate.net Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are vital for the sensitive and selective analysis required for these complex molecules. nih.govresearchgate.net
Specific Focus on Silyl (B83357) Impurities in Pharmaceutical Chemistry
Silyl ethers are commonly used as protecting groups in organic synthesis, particularly in the synthesis of complex molecules like Everolimus. These protecting groups are instrumental in selectively shielding reactive functional groups, such as hydroxyl groups, to prevent them from participating in unwanted side reactions.
However, the use of silylating agents can lead to the formation of silyl impurities. These impurities can arise from several scenarios:
Incomplete removal of the silyl protecting group during the deprotection step.
Side reactions involving the silylating agent and other molecules present in the reaction mixture.
The presence of residual silylating agents in the final product.
The presence of silyl impurities is a concern in pharmaceutical chemistry because they represent a deviation from the intended API structure and must be controlled within strict limits. organic-chemistry.org
Research Rationale for Everolimus O-Silyl Impurity
Everolimus, a derivative of rapamycin (B549165), is synthesized through a multi-step process that involves the chemical modification of the rapamycin molecule. newdrugapprovals.org One key step in this synthesis is the etherification of the 42-hydroxyl group of rapamycin. To achieve regioselectivity, a silyl protecting group, specifically a tert-butyldimethylsilyl (TBS) group, is used to protect one of the hydroxyl groups of ethylene (B1197577) glycol. newdrugapprovals.org The resulting silylated ethylene glycol is then reacted with activated rapamycin.
The This compound , also known as 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]rapamycin, is a process-related impurity that can arise during the synthesis of Everolimus. It is formed when the silyl protecting group is not completely removed from the intermediate compound during the final deprotection step. newdrugapprovals.org
The rationale for the specific research and monitoring of this impurity is multi-faceted:
Process Understanding and Control: The presence and quantity of this impurity provide critical insights into the efficiency and completeness of the deprotection step in the manufacturing process. Monitoring its levels allows for process optimization to ensure consistent product quality.
Regulatory Compliance: Regulatory bodies like the FDA and EMA require stringent control over all impurities in pharmaceutical products. nih.gov The identification, characterization, and quantification of the this compound are necessary to meet these regulatory standards.
Product Purity and Safety: Ensuring the removal of this impurity is essential for maintaining the purity of the final Everolimus API. While specific toxicological data is outside the scope of this article, the general principle in pharmaceutical manufacturing is to minimize all impurities to ensure patient safety. contractpharma.comgrace.com
Properties
CAS No. |
159351-68-5 |
|---|---|
Molecular Formula |
C59H97NO14Si |
Molecular Weight |
1072.5 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/b18-16+,21-17+,38-22+,42-32+/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1 |
InChI Key |
OCAIMYVVCQFDKI-JFPHMNFRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC |
Appearance |
White to Off-White Solid |
melting_point |
>93 °C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
42-O-tert-Butyldimethylsilyloxyethyl Rapamycin; 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]rapamycin; |
Origin of Product |
United States |
Mechanistic Understanding of Everolimus O Silyl Impurity Formation
Synthesis Pathways and Precursors
The synthesis of everolimus (B549166) requires the specific alkylation of the hydroxyl group at the C40 position of the rapamycin (B549165) molecule. justia.comchimia.ch To achieve this selectivity and prevent unwanted side reactions at other hydroxyl groups present in the rapamycin structure, protecting group chemistry is employed. Silyl (B83357) ethers are commonly used as protecting groups due to their relative ease of introduction and subsequent removal under specific conditions. epo.orggelest.com
In a typical synthesis, the alkylating agent itself contains a protected hydroxyl group. justia.com A common strategy involves using a 2-(silyloxy)ethyl triflate, such as 2-(t-butyldimethylsilyl)oxyethyl triflate. google.com The tert-butyldimethylsilyl (TBDMS) group is a bulky silyl protecting group that shields the hydroxyl group on the ethyl side chain during the alkylation of rapamycin. google.comepo.org This ensures that the C40 hydroxyl of rapamycin reacts with the electrophilic ethyl triflate, rather than the hydroxyl group of the side chain reagent. The choice of the silyl group is critical; it must be stable enough to withstand the reaction conditions but labile enough for removal in a later step without degrading the complex everolimus molecule. epo.org
The reaction between rapamycin and an alkylating agent like 2-(t-butyldimethylsilyl)oxyethyl triflate yields the silyl-protected everolimus molecule. justia.comgoogle.com This molecule, 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin, is the direct synthetic precursor to everolimus and is therefore a key intermediate in the process. justia.comchemicalbook.com Its chemical name is 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]rapamycin, and it is recognized as the "Everolimus O-Silyl Impurity" when it persists in the final product.
This compound is formed when the silyl-protected hydroxyethyl (B10761427) group is successfully attached to the C40 oxygen of the rapamycin macrocycle. justia.com The subsequent step in the synthesis is the removal (deprotection) of the silyl group to reveal the terminal hydroxyl group, thus forming everolimus. google.com If this deprotection step is not complete, the silyl-protected intermediate remains as an impurity in the final drug substance. researchgate.net
Table 1: Comparison of Key Compounds in Everolimus Synthesis
| Compound | Chemical Name | Molecular Formula | Key Structural Feature | Role in Synthesis |
| Rapamycin (Sirolimus) | Rapamycin | C₅₁H₇₉NO₁₃ | Hydroxyl group at C40 | Starting Material justia.com |
| This compound | 42-O-tert-Butyldimethylsilyloxyethyl Rapamycin | C₅₉H₉₇NO₁₄Si | TBDMS-protected hydroxyethyl group at C40 | Intermediate / Impurity justia.com |
| Everolimus | 40-O-(2-hydroxyethyl)-rapamycin | C₅₃H₈₃NO₁₄ | Hydroxyethyl group at C40 | Final Product justia.com |
Introduction and Role of Silyl Protecting Groups in Everolimus Synthesis
Formation Mechanisms During Synthesis
The presence of this compound in the final product is primarily a consequence of events occurring during the synthesis and purification stages.
The most direct cause for the persistence of the O-Silyl impurity is the incomplete deprotection of the silyl ether intermediate. researchgate.net The final step in the synthesis is the cleavage of the silicon-oxygen bond to unmask the hydroxyl group. google.com This is typically achieved under acidic conditions, for example, by using hydrochloric acid or hydrofluoric acid. justia.comgoogle.com
Several factors can lead to incomplete deprotection:
Reaction Kinetics: The reaction time may be insufficient for the deprotection to proceed to completion.
Temperature: The reaction may be run at a temperature that is too low to achieve a complete reaction within a practical timeframe.
Reagent Stoichiometry: An insufficient amount of the deprotecting agent (e.g., acid) can result in an incomplete reaction. gelest.com
pH Control: Precise pH control is necessary; if the conditions are not sufficiently acidic, the rate of deprotection will be slow. justia.com
The stability of the silyl ether bond itself plays a role. While TBDMS is chosen for its relative stability, this can also make it more resistant to cleavage compared to less bulky silyl groups, requiring carefully optimized conditions for its complete removal. gelest.com If purification methods like chromatography fail to adequately separate the final product from the unreacted silyl intermediate, the impurity will be carried through. google.com
While the primary source of the impurity is incomplete deprotection, side reactions involving silylation agents can also complicate the synthetic pathway. During the preparation of the alkylating agent, 2-(t-butyldimethylsilyl)oxyethyl triflate, or during the main reaction with rapamycin, side reactions can occur. chimia.ch For instance, if there are any unreacted silylating agents (e.g., TBDMS-Cl) or if silyl groups migrate, they could potentially react with other nucleophilic sites on the rapamycin molecule, leading to a complex mixture of byproducts. numberanalytics.com However, the predominant pathway to the named "this compound" remains the incomplete conversion of the direct, silyl-protected intermediate into the final everolimus molecule. justia.com
Degradation Characteristics and Stability Profile of Everolimus O Silyl Impurity
Forced Degradation Studies of Everolimus (B549166) and Potential Impurity Formation
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. While specific forced degradation data for Everolimus O-Silyl Impurity is not extensively available in public literature, its stability can be inferred from the known behavior of everolimus and the general chemical properties of silyl (B83357) ethers.
Acidic Hydrolysis-Induced Impurity Generation
Silyl ethers are known to be susceptible to acidic hydrolysis. harvard.eduwikipedia.org The rate of hydrolysis is dependent on the steric bulk of the substituents on the silicon atom and the nature of the alcohol. harvard.edu In the context of this compound, the tert-butyldimethylsilyl (TBS) group is relatively stable to acidic conditions compared to a trimethylsilyl (B98337) (TMS) group, but can be cleaved under stronger acidic conditions. harvard.eduwikipedia.org
Forced degradation studies on everolimus have shown that it degrades significantly under acidic conditions. nih.govresearchgate.net For instance, treatment with 2N HCl at 60°C for 30 minutes resulted in a 7.02% degradation of everolimus, with the formation of one major impurity. mdpi.com It is plausible that under these conditions, the this compound would also undergo hydrolysis, cleaving the silyl ether bond to generate everolimus and tert-butyldimethylsilanol. The complex macrolide structure of everolimus itself is also prone to degradation under acidic conditions, which could lead to a complex mixture of degradants. epo.org
Table 1: Illustrative Acidic Degradation of this compound
| Stress Condition | Potential Degradation Products |
| 0.1 N HCl, Room Temp, 24h | Everolimus, tert-butyldimethylsilanol, other acid-degraded macrolide structures |
| 2 N HCl, 60°C, 30 min | Significant formation of Everolimus and its acid degradation products |
This table is illustrative and based on the general principles of silyl ether chemistry and everolimus degradation. Specific experimental data for the impurity is not publicly available.
Oxidative Stress Pathways Leading to Silyl Impurities
Everolimus is known to be extremely sensitive to oxidation. epo.orgnewdrugapprovals.org Oxidative conditions can lead to the formation of various degradation products. Studies on everolimus have shown that exposure to 20% hydrogen peroxide at 60°C for 30 minutes resulted in 10.09% degradation and the formation of two new impurities. mdpi.com
While silyl ethers are generally stable towards many oxidizing agents, some reagents can cleave them. rsc.orgsciforum.netresearchgate.net The primary concern for the this compound under oxidative stress would likely be the degradation of the macrolide ring system, which is the more susceptible part of the molecule. newdrugapprovals.org It is possible that the silyl ether linkage itself remains intact while other parts of the molecule are oxidized. However, strong oxidizing conditions could potentially lead to the cleavage of the silyl ether as a secondary degradation pathway.
Table 2: Illustrative Oxidative Degradation of this compound
| Stress Condition | Potential Degradation Products |
| 3% H₂O₂, Room Temp, 24h | Oxidized macrolide structures with intact silyl ether, minor cleavage products |
| 20% H₂O₂, 60°C, 30 min | Significant formation of various oxidized macrolide structures, potential for silyl ether cleavage |
This table is illustrative and based on the general principles of silyl ether chemistry and everolimus degradation. Specific experimental data for the impurity is not publicly available.
Thermal Degradation Profiles and Silyl Impurity Formation
Silyl ethers generally exhibit good thermal stability. nsf.govacs.orgnih.govacs.org The Si-O bond is thermodynamically strong, contributing to this stability. nsf.govacs.org Studies on poly(silyl ether)s have shown that they can be stable at temperatures well above 250°C. mdpi.com
Forced degradation studies on everolimus have indicated that it is relatively stable to thermal stress, with less than 1% degradation observed when heated at 105°C for 6 hours. mdpi.com Given the inherent thermal stability of silyl ethers, it is expected that the this compound would also be thermally stable under typical pharmaceutical processing and storage conditions. Degradation, if any, would likely be initiated at the more labile parts of the macrolide structure rather than the silyl ether bond.
Table 3: Illustrative Thermal Degradation of this compound
| Stress Condition | Potential Degradation |
| 80°C, 72h | Likely minimal degradation |
| 105°C, 6h | Minor degradation, primarily of the macrolide ring |
This table is illustrative and based on the general principles of silyl ether chemistry and everolimus degradation. Specific experimental data for the impurity is not publicly available.
Hydrolytic Degradation Influenced by pH and Moisture
The hydrolytic stability of silyl ethers is highly dependent on pH. They are generally more stable under neutral and basic conditions and more labile under acidic conditions. wikipedia.orgbohrium.com The rate of hydrolysis is also influenced by steric hindrance around the silicon atom. harvard.edu The tert-butyldimethylsilyl (TBS) group in the this compound provides significant steric hindrance, making it more resistant to hydrolysis compared to less bulky silyl ethers. harvard.eduwikipedia.org
Everolimus itself is prone to hydrolytic breakdown, especially in aqueous environments. This degradation is influenced by pH and temperature. For the this compound, hydrolysis would involve the cleavage of the Si-O bond. Under neutral conditions, this cleavage is expected to be slow. In alkaline conditions, the stability of silyl ethers is generally greater than in acidic conditions. wikipedia.org However, the macrolide structure of everolimus is known to be unstable at alkaline pH. epo.orgnewdrugapprovals.org Therefore, under basic hydrolytic stress, degradation of the macrolide ring is the more probable pathway.
Kinetic and Thermodynamic Aspects of Impurity Degradation/Formation
The formation of this impurity is a process-related event, occurring during the synthesis of everolimus where a silyl-protected intermediate is used. google.com The kinetics of its formation would be dependent on the specific reaction conditions of the manufacturing process.
Interaction with Excipients and Packaging Materials in Impurity Stability
The stability of this compound, a process-related impurity from the synthesis of Everolimus, is significantly influenced by its interaction with pharmaceutical excipients and the protective capabilities of packaging materials. The core of this impurity's instability lies in the chemical nature of its silyl ether bond, which is susceptible to cleavage.
The tert-butyldimethylsilyl (TBS) ether group present in the impurity is known to be labile under acidic conditions and in the presence of fluoride (B91410) ions. wikidoc.orgwikipedia.org Its stability is generally greater than simpler silyl ethers (like trimethylsilyl, TMS) due to steric hindrance, but it remains a point of chemical vulnerability. wikidoc.orgwikipedia.org The primary degradation pathway for this impurity within a drug product is hydrolysis, which would convert it back to Everolimus. Therefore, interactions with excipients and exposure to environmental factors via packaging are critical determinants of its persistence.
Interactions with pharmaceutical excipients can accelerate the degradation of the O-Silyl impurity. Excipients are not always inert and can contain reactive impurities such as moisture, acids, and peroxides that can compromise the stability of the active pharmaceutical ingredient (API) and its related substances. For the this compound, excipients with high water content or acidic properties are of particular concern as they can facilitate its hydrolysis.
The selection of appropriate packaging is paramount in maintaining the stability of sensitive compounds like Everolimus and its impurities. stabilitystudies.in Given that the primary degradation route for the O-Silyl impurity is hydrolysis, and Everolimus itself is sensitive to light and moisture, the packaging system must provide a robust barrier against these environmental factors. europa.eu Inadequate packaging can allow ingress of moisture and light, creating a microenvironment within the dosage form that promotes impurity degradation.
Below is an interactive table summarizing the potential impact of common excipients on the stability of this compound, based on general chemical principles.
| Excipient Category | Example Excipients | Potential Interaction with O-Silyl Impurity | Rationale |
| Fillers/Diluents | Lactose, Microcrystalline Cellulose (MCC) | High Risk for Lactose; Moderate Risk for MCC | Lactose can contain moisture and acidic impurities. Some grades of MCC can also have higher water content, potentially facilitating hydrolysis. |
| Binders | Povidone (PVP), Hydroxypropyl Cellulose (HPC) | Moderate Risk | These are hygroscopic polymers that can absorb ambient moisture, which may then become available to hydrolyze the silyl ether bond. |
| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate | Moderate to High Risk | These materials function by wicking moisture to promote tablet disintegration. This inherent hygroscopicity can be a risk for moisture-sensitive impurities. |
| Lubricants | Magnesium Stearate | Low Risk | Generally used in small quantities and less likely to be a source of moisture or acidity compared to other excipients. |
| Antioxidants | Butylated Hydroxytoluene (BHT) | No Direct Interaction | BHT is added to stabilize Everolimus against oxidation. europa.eu It is not expected to directly interact with or degrade the silyl ether bond. |
This second interactive table details the properties of various pharmaceutical packaging materials and their role in protecting the impurity.
| Packaging Material | Barrier Properties | Impact on this compound Stability |
| PVC (Polyvinyl Chloride) Blister | Low barrier to moisture and oxygen. | Poor: Offers insufficient protection against moisture ingress, which can lead to the hydrolysis of the silyl ether impurity. stabilitystudies.in |
| PVDC (Polyvinylidene Chloride) Coated PVC Blister | Improved moisture and oxygen barrier compared to plain PVC. | Moderate: Provides better protection than PVC, but may still allow some moisture transmission over a long shelf life, potentially affecting impurity levels. stabilitystudies.in |
| Alu-Alu (Cold Form Foil) Blister | Excellent barrier to light, moisture, and gases. | Excellent: Provides the highest level of protection, creating an impermeable barrier that prevents moisture-induced degradation of the impurity. stabilitystudies.in |
| HDPE (High-Density Polyethylene) Bottles with Desiccant | Moderate barrier; desiccant absorbs in-pack moisture. | Good to Excellent: The bottle itself is a moderate barrier, but the inclusion of a desiccant is crucial to adsorb any trapped or ingressed moisture, thus protecting the impurity. |
| Glass Bottles (Type I) | Excellent inertness and moisture barrier. | Excellent: When properly sealed, provides an impervious barrier to moisture, ensuring the stability of the silyl ether. |
Long-Term Storage Conditions and Their Effect on Impurity Progression
The progression of this compound levels during long-term storage is intrinsically linked to the storage conditions, namely temperature and relative humidity (RH). As a process-related impurity, its concentration is determined at the time of manufacture. During a stability study, its level is expected to decrease if it degrades, which is the most likely scenario.
Long-term stability data for Everolimus drug substance show it is stable for up to 60 months when stored at refrigerated (5°C) or frozen (-20°C) conditions. europa.eu However, under accelerated conditions (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH), an increase in total impurities and water content is observed over time. cbg-meb.nl This indicates that higher temperatures and humidity levels promote the degradation of Everolimus and likely its related substances.
The following interactive table summarizes findings from regulatory documents on Everolimus stability, which informs the expected behavior of the O-Silyl impurity.
| Storage Condition | Duration | Observation on Everolimus/Total Impurities | Likely Effect on this compound Progression |
| 5°C (Long Term) | 48 months | No clear upward or downward trends observed for impurities. cbg-meb.nl | The level of the impurity is expected to be stable or show a negligible decrease. |
| -20°C (Long Term) | 60 months | Everolimus was found to be stable. europa.eu | The level of the impurity is expected to be highly stable with minimal to no degradation. |
| 25°C / 60% RH (Accelerated) | 6 months | A slight increase in the total amount of impurities was observed, but values remained within specification. europa.eu Some batches showed out-of-specification results for impurities after 3 months. cbg-meb.nl | A measurable decrease in the impurity level is likely due to hydrolysis, accelerated by temperature. |
| 30°C / 65% RH (Accelerated) | 12 months | Increases in water content and unknown impurities were observed. cbg-meb.nl | A significant decrease in the impurity level is expected due to accelerated hydrolysis. |
| 40°C / 75% RH (Accelerated) | 6 months | Increases in water content and unknown impurities were observed. cbg-meb.nl | A rapid decrease in the impurity level is expected due to significant acceleration of hydrolysis. |
| Freeze/Thaw Cycles (-20°C to 25°C) | 4 cycles | No significant changes were observed in the impurity profile. europa.eu | The impurity is stable under freeze/thaw conditions. |
| Photostability | 1.2 million lux hours | Everolimus is sensitive to light. europa.eu | While the macrolide structure of Everolimus is light-sensitive, the silyl ether bond itself is not a primary chromophore. Degradation would likely be secondary to the degradation of the main molecule. |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in separating the Everolimus (B549166) O-Silyl Impurity from the active pharmaceutical ingredient (API) and other related substances.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development for Everolimus O-Silyl Impurity
The development of a robust RP-HPLC method is a cornerstone for the analysis of everolimus and its impurities. nih.govijpir.com These methods are designed to be stability-indicating, meaning they can resolve the API from any degradation products or process-related impurities, including the O-silyl variant. nih.govijtsrd.com The goal is to create a method that is selective, specific, accurate, and precise. nih.gov
A typical approach involves stress testing of everolimus under various conditions (acidic, alkaline, oxidative, thermal, and photolytic) to generate potential impurities. nih.gov The subsequent development of the HPLC method then focuses on achieving adequate separation of these generated impurities from the main everolimus peak. nih.govijtsrd.com Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure their suitability for quality control. asianpubs.orgresearchgate.net
Optimization of Chromatographic Parameters (Mobile Phase Composition, Stationary Phase Selection, Column Temperature, Flow Rate)
The success of the RP-HPLC separation hinges on the careful optimization of several key parameters.
Mobile Phase Composition: The choice of mobile phase is critical for achieving good peak shape and resolution. nih.gov Various combinations of solvents like acetonitrile (B52724) and methanol, often mixed with aqueous buffers such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, are tested. nih.govallmultidisciplinaryjournal.com For instance, a mobile phase consisting of an ammonium acetate buffer and acetonitrile (50:50 v/v) with the pH adjusted to 6.5 has been shown to provide sharp, well-separated peaks. nih.gov The pH of the mobile phase is a crucial factor that can be adjusted to optimize the retention and selectivity of the separation. ijtsrd.com
Stationary Phase Selection: C18 columns are commonly employed for the separation of everolimus and its impurities. nih.govallmultidisciplinaryjournal.com These columns, packed with silica (B1680970) particles chemically bonded with octadecylsilyl groups, provide a non-polar stationary phase suitable for reversed-phase chromatography. ijpir.com Specific column brands and dimensions, such as a Hypersil BDS C18 column (100×4.6 mm, 5 μm) or a Symmetry ODS C18 column (4.6mm × 250mm, 5µm), have been successfully used. nih.govallmultidisciplinaryjournal.com
Column Temperature: The temperature of the column can influence the viscosity of the mobile phase and the kinetics of the separation process. Maintaining a consistent and optimized temperature, for example at 50°C, is important for achieving reproducible results and can aid in improving peak shape and resolution. researchgate.net
Flow Rate: The flow rate of the mobile phase through the column affects the analysis time and the efficiency of the separation. A typical flow rate of 1.0 ml/min is often used. nih.govresearchgate.net Adjusting the flow rate can be part of the optimization process to find the best balance between resolution and run time. allmultidisciplinaryjournal.com
Table 1: Example of Optimized RP-HPLC Parameters for Everolimus Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Hypersil BDS C18 (100×4.6 mm, 5 μm) | nih.gov |
| Mobile Phase | Ammonium acetate buffer:Acetonitrile (50:50 v/v), pH 6.5 | nih.gov |
| Flow Rate | 1.0 ml/min | nih.gov |
| Detection | UV at 280 nm | nih.govresearchgate.net |
| Column Temperature | 50 °C | researchgate.net |
Gradient Elution Strategies for Enhanced Resolution of Complex Impurity Profiles
For complex samples containing multiple impurities with a wide range of polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation. mastelf.com In such cases, gradient elution is employed. mastelf.com This technique involves changing the mobile phase composition during the analytical run, typically by increasing the proportion of the organic solvent (the stronger solvent). mastelf.com
This approach allows for the effective elution of both more polar and less polar impurities within a reasonable timeframe, improving peak shape and resolution for all components in the mixture. mastelf.com A gradient program can be tailored with linear changes, step changes, or holds in the mobile phase composition to achieve the desired separation of a complex impurity profile, which would include the this compound. researchgate.netmastelf.com
Ultra-High Performance Liquid Chromatography (UPLC) for Faster Analysis and Improved Resolution
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically less than 2 μm), which leads to higher separation efficiency and resolution. The use of these smaller particles necessitates instrumentation capable of handling higher backpressures.
The primary advantages of UPLC are significantly reduced analysis times and improved resolution. nih.gov This allows for higher sample throughput, which is particularly beneficial in a quality control environment. For the analysis of everolimus and its impurities, UPLC can provide sharper and better-resolved peaks, facilitating more accurate quantification of impurities like the O-silyl variant. nih.govresearchgate.net
Spectroscopic and Hyphenated Techniques for Structural Elucidation
While chromatographic techniques are excellent for separating impurities, spectroscopic methods are required for their structural identification.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Molecular Weight and Fragmentation Pattern Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govresearchgate.net This combination is invaluable for the structural elucidation of impurities. nih.gov
Following separation by LC, the eluting compounds, including the this compound, are introduced into the mass spectrometer. The MS provides the molecular weight of the impurity, which is a critical piece of information for its identification.
For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. nih.govresearchgate.net In an MS/MS experiment, the ion corresponding to the molecular weight of the impurity is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller fragments. The resulting fragmentation pattern is unique to the molecule's structure and acts as a "fingerprint." By analyzing these fragmentation patterns, the precise structure of the this compound can be confirmed. nih.govresearchgate.net The low ionization efficiency of everolimus can present a challenge, but detection of positive ions, often as sodium adducts, has been shown to provide the best sensitivity. nih.gov
Table 2: List of Compounds
| Compound Name |
|---|
| Everolimus |
| This compound |
| Acetonitrile |
| Methanol |
| Ammonium acetate |
| Phosphate |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial identification and confirmation of the this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a unique elemental composition. researchgate.net This technique is crucial for distinguishing the impurity from other potential process-related side-products or degradants with similar nominal masses.
Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is frequently employed for this purpose. acs.orgacs.org The analysis provides not only the accurate mass of the precursor ion but also detailed fragmentation patterns upon collision-induced dissociation (CID). researchgate.netacs.org By comparing the fragmentation spectrum of the impurity with that of the parent Everolimus molecule, analysts can pinpoint the location of the structural modification—in this case, the addition of the silyl (B83357) group. acs.org This comparative analysis, combined with the accurate mass data, allows for a confident preliminary identification of the impurity.
Table 1: Molecular Details of this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₅₉H₉₇NO₁₄Si | weblivelink.comaxios-research.com |
| Molecular Weight | 1072.52 g/mol | weblivelink.comaxios-research.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While HRMS provides strong evidence for the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of chemical compounds, including pharmaceutical impurities. acs.orgveeprho.com The structure of Everolimus itself has been thoroughly characterized using techniques including 1H and 13C NMR. europa.eu For impurities, one-dimensional (1D) NMR (¹H and ¹³C) and, more powerfully, two-dimensional (2D) NMR experiments are utilized to establish the precise atomic connectivity. acs.orgacs.org
However, the structural complexity of the macrolide and potential low concentration of the impurity can make NMR analysis challenging, sometimes requiring isolation of the impurity. researchgate.netresearchgate.net When feasible, 2D NMR techniques are particularly informative.
Table 2: Common 2D NMR Techniques for Structural Elucidation
| Technique | Abbreviation | Purpose | Reference |
|---|---|---|---|
| Correlation Spectroscopy | COSY | Reveals proton-proton (H-H) coupling networks. | |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbons. |
These experiments provide the necessary data to confirm the location of the silyl group on the Everolimus macrocycle and verify that the rest of the molecular structure is intact, leading to an unambiguous structural assignment. acs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The structure of Everolimus has been characterized in part by FT-IR. europa.eu For the this compound, the FT-IR spectrum would be expected to be very similar to that of Everolimus but with additional characteristic absorption bands corresponding to the silyl group.
The key differentiating feature would be the presence of strong bands associated with the Si-O-C (silyl ether) linkage. This information complements the data from MS and NMR to confirm the identity of the impurity. google.com
Table 3: Key FT-IR Functional Group Absorption Regions for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| O-H (Hydroxy) | 3500 - 3200 |
| C-H (Alkyl) | 3000 - 2850 |
| C=O (Ester, Ketone) | 1750 - 1715 |
| C=C (Alkene) | 1650 - 1600 |
| Si-O-C (Silyl ether) | 1100 - 1000 |
Method Validation Parameters for O-Silyl Impurity Analysis
Once a suitable analytical method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method, has been developed for quantifying the this compound, it must be rigorously validated. Validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and fit for its intended purpose. researchgate.netasianpubs.org
Specificity and Selectivity Against Matrix Components and Other Impurities
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, degradants, or matrix components. ijnrd.org The method must demonstrate that it can separate the peak corresponding to the O-Silyl impurity from peaks of Everolimus and all other potential impurities. researchgate.net
This is typically proven by:
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. researchgate.net The analytical method must be able to resolve the O-Silyl impurity from any degradants formed. researchgate.net
Peak Purity Analysis: Using a photodiode array (PDA) detector, the purity of the analyte peak can be assessed to ensure it is not co-eluting with other substances. researchgate.netinnovareacademics.in A peak purity value close to 1 indicates a homogeneous peak. innovareacademics.in
Analysis of Spiked Samples: The absence of interfering peaks is confirmed when analyzing blank and placebo matrices.
Linearity and Range of Quantification
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. ijnrd.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. allmultidisciplinaryjournal.com For impurity quantification, the range typically covers from the reporting threshold to at least 120% of the specification limit.
Table 4: Representative Linearity and Range Data for Everolimus/Impurity Analysis
| Method | Analyte | Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| RP-HPLC | Everolimus | 25 - 150 µg/mL | ≥ 0.999 | nih.gov |
| RP-HPLC | Everolimus | 6 - 14 µg/mL | ≥ 0.9996 | allmultidisciplinaryjournal.com |
| LC-MS/MS | Everolimus | 2.2 - 43.7 µg/L | > 0.99 | nih.govnih.gov |
A correlation coefficient (r²) value of ≥ 0.99 is generally considered acceptable, indicating a strong linear relationship. allmultidisciplinaryjournal.comwisdomlib.org
Accuracy and Precision (Intraday and Interday)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the impurity standard is added (spiked) into the sample matrix at different concentration levels. ijpir.com The percentage of the impurity recovered is then calculated.
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. ijnrd.org It is usually reported as the relative standard deviation (%RSD) and is evaluated at two levels:
Intraday Precision (Repeatability): Analysis of samples over a short interval on the same day.
Interday Precision (Intermediate Precision): Analysis of samples on different days, by different analysts, or with different equipment.
Table 5: Representative Accuracy and Precision Data for Everolimus/Impurity Analysis
| Parameter | Acceptance Criteria | Typical Finding | Reference |
|---|---|---|---|
| Accuracy | |||
| % Recovery | Typically 80-120% for impurities | 100.20 - 100.77% | nih.gov |
| % Mean Recovery | 100.55% | nih.gov | |
| Precision | |||
| Intraday %RSD | Typically ≤ 2% | 0.66% | nih.gov |
| Interday %RSD | Typically ≤ 2% | 0.54% | nih.gov |
| Within-run CV% (LC-MS/MS) | < 7.6% | nih.govresearchgate.net |
The results from these validation studies provide documented evidence that the analytical method is suitable for the quantitative determination of the this compound, ensuring that the API conforms to its quality specifications. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Everolimus |
| This compound |
| Sirolimus |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and the Limit of Quantification (LOQ) are critical performance characteristics of any analytical method, especially in the context of pharmaceutical impurity analysis. The LOD represents the lowest concentration of an analyte—in this case, the this compound—that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. allmultidisciplinaryjournal.comwjarr.com The LOQ is the lowest concentration of the impurity that can be quantitatively determined with a defined level of precision and accuracy. allmultidisciplinaryjournal.comdemarcheiso17025.com Establishing these limits is a mandatory part of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines and is crucial for controlling impurities that may affect the drug's safety and efficacy. nih.govasianpubs.orgpharmafocusasia.com
For impurities like the this compound, which may be present at trace levels, sensitive analytical methods with low LOD and LOQ values are required. ijpsonline.com The determination of these parameters ensures that the analytical method is suitable for its intended purpose, which is to accurately monitor and control the impurity content in the Everolimus drug substance and product. numberanalytics.com Various studies on Everolimus and its impurities have established these limits using validated High-Performance Liquid Chromatography (HPLC) methods. The LOD and LOQ are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. wjarr.comijtsrd.com
Different analytical methods have reported varying LOD and LOQ values for Everolimus and its impurities, which reflects differences in instrumentation, chromatographic conditions, and the specific impurities being targeted. allmultidisciplinaryjournal.comnih.govijtsrd.comijpir.comresearchgate.netwisdomlib.org A novel reversed-phase HPLC method developed for Everolimus and its related impurities, for instance, determined the LOQ for several impurities to be between 0.08 and 0.10 mg/L. asianpubs.orgresearchgate.net
The table below summarizes LOD and LOQ values from various validated analytical methods for Everolimus, which are indicative of the sensitivity achievable for related impurities.
| LOD (µg/mL) | LOQ (µg/mL) | Analytical Method | Reference |
|---|---|---|---|
| 0.036 | 0.109 | RP-HPLC | nih.gov |
| 0.04 | 0.12 | RP-HPLC | ijpir.com |
| 1.2 | 3.6 | RP-HPLC | allmultidisciplinaryjournal.com |
| 0.0814 | 0.2478 | RP-HPLC | ijtsrd.com |
| 0.061 | 0.149 | RP-HPLC | wisdomlib.org |
Robustness and System Suitability Testing
Robustness
Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. allmultidisciplinaryjournal.com It provides an indication of the method's reliability during normal usage and is a key parameter evaluated during method validation as per ICH guidelines. ijtsrd.comijnrd.org For the analysis of Everolimus and its impurities, including the O-Silyl Impurity, a robust method ensures that consistent and reproducible results are obtained across different laboratories, instruments, and on different days.
To assess robustness, critical method parameters are intentionally varied within a realistic range. These parameters often include:
Flow rate of the mobile phase (e.g., ±0.1 or ±0.2 mL/min). allmultidisciplinaryjournal.comijpir.com
Mobile phase composition (e.g., varying the ratio of organic solvent to buffer). allmultidisciplinaryjournal.com
Column temperature (e.g., ±2°C or ±5°C). ijpir.com
Wavelength of detection (e.g., ±2 nm or ±5 nm). ijtsrd.comijpir.com
pH of the buffer in the mobile phase.
The method is considered robust if the results, such as peak area, retention time, and resolution between peaks, remain within predefined acceptance criteria, typically demonstrating a low relative standard deviation (%RSD). ijpir.com
| Parameter Changed | Variation | Result (%RSD) |
|---|---|---|
| Flow Rate (Original: 1.0 mL/min) | 0.9 mL/min | 0.08 |
| 1.1 mL/min | 0.02 | |
| Temperature (Original: 25°C) | 23°C | 0.16 |
| 27°C | 0.04 | |
| Wavelength (Original: 272 nm) | 270 nm | 0.07 |
| 274 nm | 0.05 |
System Suitability Testing
System Suitability Testing (SST) is an integral part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis. ijtsrd.com SST is performed prior to and sometimes during the analysis of samples to ensure the continued performance of the instrument and the method. allmultidisciplinaryjournal.comnih.gov For impurity analysis, where accurate quantification of minor components is essential, SST confirms that the system can separate the impurity from the main active pharmaceutical ingredient (API) and other potential impurities.
Key system suitability parameters and their typical acceptance criteria include:
Theoretical Plates (N): A measure of column efficiency. A higher number indicates better efficiency. The typical requirement is NLT (Not Less Than) 2000. allmultidisciplinaryjournal.com
Tailing Factor (T): Measures peak symmetry. A value of 1 indicates a perfectly symmetrical peak. The typical requirement is NMT (Not More Than) 1.5 or 2.0. allmultidisciplinaryjournal.com
Resolution (Rs): Indicates the degree of separation between two adjacent peaks. For impurity methods, a resolution of NLT 1.5 between the main peak and the closest eluting impurity is often required.
%RSD of Replicate Injections: The precision of the system is checked by making multiple (e.g., five or six) injections of a standard solution. The %RSD for peak areas and retention times should typically be NMT 2.0%. allmultidisciplinaryjournal.comnih.govijtsrd.com
Impurity Profiling Strategies and Data Interpretation
Impurity profiling is the comprehensive process of identifying, structurally characterizing, and quantifying impurities present in a drug substance or finished drug product. numberanalytics.com This process is a cornerstone of pharmaceutical development and quality control, as the presence of impurities, even at trace levels, can impact the safety and efficacy of the medication. numberanalytics.combiomedres.us For Everolimus, a detailed impurity profile is essential for ensuring product quality and complying with stringent regulatory standards set by agencies like the FDA and EMA. numberanalytics.com
The general strategy for profiling impurities such as the this compound involves a multi-step approach that leverages advanced analytical technologies. nih.gov
Separation and Detection: The primary tool for impurity profiling is high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), prized for its high resolution and sensitivity. ijpsonline.combiomedres.ustentamus-pharma.co.uk These techniques are capable of separating complex mixtures, allowing for the detection of impurities that are structurally very similar to the API. pharmafocusasia.com A photodiode array (PDA) detector is often used for initial detection and to assess peak purity. researchgate.net
Identification and Structural Elucidation: Once an unknown impurity is detected, the next crucial step is its identification. This is where hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), become indispensable. ijpsonline.comchemass.si
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide highly accurate mass measurements of the impurity. innovareacademics.inthermofisher.com This allows for the determination of its elemental composition, a critical first step in identification.
Tandem Mass Spectrometry (MS/MS): By isolating the impurity ion and subjecting it to fragmentation, MS/MS experiments generate a fragmentation pattern. innovareacademics.inthermofisher.com This pattern is like a fingerprint for the molecule, providing detailed structural information that helps in elucidating the exact structure of the impurity, such as confirming the location of the silyl group in the this compound. innovareacademics.in
Quantification: After identification, impurities are quantified. This is typically done using the HPLC-UV method, where the peak area of the impurity is compared to that of a reference standard of the impurity, if available. tentamus-pharma.co.uk If a standard is not available, its concentration can be estimated relative to the main API peak, assuming a similar response factor.
Data Interpretation
The interpretation of data from these analytical techniques requires a systematic approach.
Chromatographic data (HPLC-UV/PDA) is analyzed to determine the retention time, peak area, and peak shape of each impurity. tentamus-pharma.co.uk The retention time helps in the initial identification relative to the main component, while the peak area is used for quantification.
Mass spectrometric data is interpreted to propose a chemical structure. The accurate mass measurement from the full scan MS narrows down possible molecular formulas, while the fragmentation data from MS/MS helps piece together the molecule's structure. innovareacademics.inthermofisher.com Software tools can assist in this process by predicting fragmentation pathways and matching experimental data against spectral libraries. thermofisher.com
The final step in data interpretation is to compare the levels of identified and unidentified impurities against the thresholds established in ICH guidelines (e.g., Q3A for drug substances and Q3B for drug products). numberanalytics.comresearchgate.net Any impurity exceeding the identification or qualification threshold requires full structural characterization and potentially toxicological assessment.
This comprehensive profiling strategy ensures that all relevant impurities are adequately controlled, guaranteeing the quality and safety of the final pharmaceutical product. pharmafocusasia.comresearchgate.net
Impurity Control Strategies in Pharmaceutical Development and Manufacturing
Process Optimization for Minimizing O-Silyl Impurity Formation
A primary strategy for impurity control is to minimize its formation during the manufacturing process through careful process optimization. pharmaguru.co
Rational Design of Synthetic Routes to Avoid Silylation Byproducts
The formation of Everolimus (B549166) O-Silyl Impurity is intrinsically linked to the synthetic route employed for everolimus production. google.com The synthesis often involves the protection of a hydroxyl group as a silyl (B83357) ether, which can lead to the formation of silylated byproducts if not carefully controlled. google.comrsc.org
A key step in many synthetic pathways is the alkylation of rapamycin (B549165) with a protected 2-hydroxyethyl triflate, such as 2-(t-butyldimethylsilyl)oxyethyl triflate. google.com The subsequent deprotection step to remove the silyl group and yield everolimus can be a critical source of impurity formation if incomplete or if side reactions occur. google.com
Research into alternative synthetic strategies aims to reduce the reliance on silyl protecting groups or to develop more selective and efficient deprotection methods. acs.org This can include exploring different protecting groups that are more easily removed or that generate fewer byproducts. epo.org Additionally, biocatalytic methods are being investigated as a greener and more selective alternative to traditional chemical synthesis, potentially avoiding the formation of such impurities altogether. acs.org
Control of Critical Process Parameters (CPPs)
The formation of silylation byproducts is highly sensitive to reaction conditions. pharmamanufacturing.com Therefore, the stringent control of Critical Process Parameters (CPPs) is essential for minimizing the generation of Everolimus O-Silyl Impurity. Key parameters that are often monitored and controlled include:
Temperature: Reaction temperature can significantly influence the rate of both the desired reaction and the formation of byproducts. pharmamanufacturing.compharmaguideline.com
pH: The pH of the reaction mixture can affect the stability of the starting materials, intermediates, and the final product, as well as the selectivity of the reaction. pharmaguideline.com
Reagent Stoichiometry: The molar ratio of reactants, particularly the silylating agent and the base used, must be carefully controlled to prevent over-silylation or other side reactions. pharmamanufacturing.com
Solvent System: The choice of solvent can impact reaction kinetics and selectivity. pharmaguideline.com
Reaction Time: Monitoring the reaction progress and stopping it at the optimal point is crucial to maximize the yield of the desired product and minimize the formation of impurities.
A Design of Experiments (DoE) approach can be employed to systematically study the impact of these parameters and identify the optimal conditions to minimize the formation of the O-silyl impurity. pharmamanufacturing.com For instance, a study on a silylation reaction demonstrated that adjusting factors like the equivalents of the silylating agent and base, along with reaction temperature and concentration, could significantly increase product selectivity and yield. pharmamanufacturing.com
| Critical Process Parameter | Impact on Silylation Byproduct Formation | Control Strategy |
| Temperature | Can increase or decrease byproduct formation depending on the specific reaction kinetics. pharmamanufacturing.com | Precise temperature control throughout the reaction. |
| pH | Can influence the stability of the silyl ether and the rate of side reactions. pharmaguideline.com | Monitoring and adjustment of pH to the optimal range. |
| Reagent Equivalents | Excess silylating agent can lead to the formation of bis-silylated and other byproducts. pharmamanufacturing.com | Careful control of the stoichiometry of all reactants. |
| Solvent | The polarity and nature of the solvent can affect reaction selectivity. pharmaguideline.com | Selection of an optimal solvent system based on experimental data. |
This table outlines the influence of key process parameters on the formation of silylation byproducts and the corresponding control strategies.
Purification Methodologies for Impurity Removal
Even with optimized process controls, the formation of some level of this compound is often unavoidable. Therefore, robust purification methods are essential to remove this impurity from the final API. pharmaguideline.com
Preparative Chromatography Techniques
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of APIs from closely related impurities. europeanpharmaceuticalreview.com This method offers high efficiency and reproducibility, making it suitable for removing impurities like the O-silyl derivative from everolimus. europeanpharmaceuticalreview.com
Different modes of preparative HPLC, such as normal-phase and reversed-phase chromatography, can be employed. google.comgoogle.com For instance, a patent describes a method using a semi-preparative HPLC system with a C18 column (reversed-phase) to purify everolimus to a purity of over 99.0%. google.com Another patent details a purification process involving both reverse-phase and normal-phase chromatography to obtain a high-purity everolimus product. google.com The choice of mobile phase, stationary phase, and other chromatographic conditions is critical for achieving the desired separation. google.comgoogle.com
Crystallization and Recrystallization Strategies
Crystallization is a fundamental and widely used technique for the purification of APIs in the pharmaceutical industry. pharmaguideline.comeuropeanpharmaceuticalreview.com It relies on the differences in solubility between the desired compound and its impurities in a given solvent system. nih.gov By carefully selecting the solvent and controlling parameters such as temperature and cooling rate, it is possible to selectively crystallize the pure API, leaving the impurities, including the O-silyl impurity, in the mother liquor. strath.ac.ukacs.org
Recrystallization, which involves dissolving the crystallized product and crystallizing it again, can further enhance the purity of the API. europeanpharmaceuticalreview.com Slurry experiments, where the product is suspended in a saturated solution, can also be effective in washing away surface impurities. nih.govacs.org The effectiveness of crystallization for impurity rejection depends on whether the impurity is incorporated into the crystal lattice or remains on the crystal surface. nih.gov
Implementation of Process Analytical Technology (PAT) for Real-Time Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. americanpharmaceuticalreview.compharmasource.global The goal of PAT is to ensure final product quality through real-time monitoring and control. globalresearchonline.net
For controlling the this compound, PAT can be implemented to monitor the progress of the reaction and the formation of the impurity in real-time. americanpharmaceuticalreview.com Spectroscopic techniques such as near-infrared (NIR), Raman, and mid-IR spectroscopy can be used to monitor the concentrations of reactants, intermediates, and the silyl impurity directly in the reaction vessel. americanpharmaceuticalreview.compharmasource.global This real-time data allows for immediate adjustments to the process parameters to maintain optimal conditions and minimize impurity formation. americanpharmaceuticalreview.com
By integrating PAT tools, manufacturers can move from a traditional, reactive testing approach to a proactive, real-time quality assurance strategy, leading to more consistent product quality and a reduction in out-of-specification batches. americanpharmaceuticalreview.comnih.gov
Formulation Approaches to Mitigate Post-Manufacturing Impurity Generation
The stability of an active pharmaceutical ingredient (API) within its final formulation is critical to ensuring the safety and efficacy of a drug product throughout its shelf life. Post-manufacturing impurity generation can compromise product quality, and for a complex macrolide like Everolimus, meticulous formulation design is essential. The formation of "this compound" is a specific challenge that can be addressed through targeted formulation strategies designed to minimize the chemical reactions that lead to its creation.
The primary mechanism for the formation of this impurity is the silylation of a hydroxyl group on the Everolimus molecule. This can occur if residual silylating agents from the synthesis of the API or excipients are present, or through interaction with silicon-based materials in the formulation or packaging. Key environmental factors such as moisture, pH, and temperature can catalyze this degradation pathway. Therefore, mitigation strategies are centered on controlling the formulation's microenvironment and carefully selecting its components.
Control of Moisture Content
Everolimus is known to be hygroscopic and sensitive to moisture. europa.eugoogle.com Water can act as a transport medium for reactive species and can facilitate hydrolytic reactions, which may precede or occur in parallel with the formation of silyl impurities. Therefore, controlling the water activity within the dosage form is a primary line of defense.
Low-Moisture Excipients: Selecting excipients with low intrinsic water content and low hygroscopicity is fundamental. This reduces the total amount of water available within the formulation to participate in degradation reactions.
Manufacturing Environment: Maintaining a low-humidity environment during the manufacturing and packaging processes is crucial to prevent the uptake of ambient moisture by the product.
Protective Packaging: The use of moisture-barrier packaging is a critical final step. Multi-layered packaging, such as aluminum foil blisters, provides excellent protection against moisture ingress during storage. nih.govfda.gov
pH and Buffer System Control
Buffering Agents: Incorporating a suitable buffering system into the formulation can maintain the pH at an optimal level for Everolimus stability, often near neutral. An acetate (B1210297) buffer at pH 6.5 has been used in analytical methods, suggesting the compound's stability in this range. nih.govresearchgate.net
Excipient pH: The inherent pH of the chosen excipients must also be considered, as they can influence the micro-pH within the solid dosage form.
Excipient Selection and Compatibility
Excipients are not always inert and can be a source of reactive impurities. nih.gov These impurities can include residual catalysts, peroxides, aldehydes, or, in this specific case, reactive silicon species.
Excipient Screening: Rigorous screening and qualification of excipient suppliers are necessary to ensure low levels of reactive impurities. Compatibility studies between Everolimus and each excipient are essential to identify potential interactions that could lead to the generation of the O-Silyl impurity or other degradants. nih.gov
Avoiding Reactive Excipients: Caution should be exercised with silicon-containing excipients, such as colloidal silicon dioxide, if they are not of a grade specifically tested for low reactivity.
The table below summarizes key formulation strategies to mitigate the formation of this compound.
Table 1: Formulation Strategies to Control this compound| Strategy | Mechanism of Action | Examples & Considerations |
|---|---|---|
| Moisture Control | Reduces water availability, which can facilitate silylation reactions and hydrolysis. | Use of low-moisture excipients, humidity control during manufacturing, and packaging in aluminum blisters. nih.govfda.gov |
| pH Optimization | Maintains Everolimus in a stable pH range, preventing acid-catalyzed degradation. nih.govresearchgate.net | Incorporation of buffering agents to maintain a near-neutral pH (e.g., pH 6.5). researchgate.net |
| Excipient Selection | Minimizes the introduction of reactive impurities and prevents direct interaction with the API. nih.gov | Sourcing high-purity excipients, performing API-excipient compatibility studies, and cautious use of silicon-based excipients. |
| Inclusion of Stabilizers | Prevents primary degradation pathways (e.g., oxidation), which preserves API integrity. europa.eu | Use of antioxidants like Butylated Hydroxytoluene (BHT) in the formulation. fda.gov |
| Protective Packaging | Shields the final drug product from environmental factors like humidity and light. europa.eunih.gov | Final packaging in sealed, multi-laminate aluminum blisters. fda.gov |
The potential sources of silylating agents that could lead to the formation of the impurity are detailed in the table below.
Table 2: Potential Sources of Reactive Silicon for Impurity Formation| Source Category | Specific Example | Mitigation Approach |
|---|---|---|
| API Synthesis | Residual silyl protecting groups or silylating reagents. newdrugapprovals.org | Robust purification of the API; stringent in-process controls and final product specifications. |
| Excipients | Reactive species in silicon-based excipients (e.g., colloidal silicon dioxide). | Qualification of excipient lots for low reactivity; API-excipient compatibility testing. |
| Container Closure System | Leaching from silicone tubing used in processing or siliconized packaging components (e.g., stoppers). | Material qualification and extractable/leachable studies on all product-contact components. |
By implementing a multi-faceted formulation strategy that addresses moisture, pH, excipient compatibility, and packaging, it is possible to effectively control the formation of the this compound and ensure the drug product's quality and stability throughout its intended shelf life.
Regulatory Landscape and Quality Compliance for Everolimus O Silyl Impurity
Reporting Thresholds and Qualification Limits for Everolimus (B549166) Impurities
The thresholds for reporting, identification, and qualification of impurities under ICH Q3A and Q3B are based on the maximum daily dose (MDD) of the drug. ich.orgresearchgate.net For Everolimus, a common MDD is 10 mg. europa.eu Based on this dosage, the following thresholds apply to its impurities.
| Threshold Type | Maximum Daily Dose | Threshold |
| Reporting Threshold | ≤ 2 g/day | 0.05% |
| Identification Threshold | > 1 mg - 10 mg | 0.20% or 1 mg per day intake, whichever is lower |
| Qualification Threshold | > 10 mg - 100 mg | 0.15% or 1 mg per day intake, whichever is lower |
| This interactive table outlines the standard ICH thresholds applicable to Everolimus impurities based on its maximum daily dose. |
For an MDD of 10 mg, the identification threshold is 0.20% and the qualification threshold is 0.15%. ich.org Therefore, any unspecified impurity like the O-Silyl impurity must be reported if it exceeds 0.05%, structurally identified if it exceeds 0.20%, and qualified if it exceeds 0.15%. Note that for an MDD between 10 mg and 100 mg, the qualification threshold is lower than the identification threshold, meaning any impurity requiring identification would already have exceeded the level requiring qualification.
Pharmacopoeial Standards for Impurity Control
Major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish standards for the quality of drug substances and products. These standards include official monographs that list specified, identified impurities and set acceptance criteria for them. veeprho.com These monographs also typically include a general limit for any unspecified impurity.
While various impurities for Everolimus are specified in pharmacopoeias (e.g., Everolimus Impurity A/Sirolimus, Impurity C), the Everolimus O-Silyl Impurity is not consistently listed as a specified impurity in these public standards. veeprho.comsynzeal.com In such cases, it would be treated as an unspecified impurity and controlled within the general limits defined in the monograph, or as a specified internal impurity by the manufacturer based on their unique synthesis process. The manufacturer must have validated analytical procedures suitable for detecting and quantifying the O-Silyl impurity. europa.eu
Scientific Justification for Acceptance Criteria of this compound
The scientific justification for the acceptance criteria of the this compound is a multifactorial assessment based on regulatory guidelines and scientific data.
Safety Qualification: The primary justification is based on safety. The acceptance criterion is considered justified if it is at or below the ICH Q3A/Q3B qualification threshold (e.g., 0.15% for a 10 mg MDD). ich.org Levels above this threshold would require extensive safety data, which could include toxicological studies in animals or evidence that the impurity was present at or above the proposed level in batches used during clinical trials without adverse effects. ich.org
Mutagenicity Assessment: The outcome of the ICH M7 assessment is critical. If the O-Silyl impurity is classified as non-mutagenic (Class 5), the standard ICH Q3A/Q3B limits are considered appropriate. efpia.eu However, if it is found to be a mutagen, a much lower limit based on the TTC would be required, unless sufficient data exists to derive a compound-specific limit. ich.org
Process Capability: The acceptance criteria must also be consistent with the level achievable by the manufacturing process under Good Manufacturing Practice (GMP). europa.eu Manufacturers must demonstrate that their process can consistently produce Everolimus with the O-Silyl impurity level at or below the proposed acceptance criterion.
Analytical Capability: The proposed limit must be supported by a validated analytical procedure that is capable of accurately and precisely quantifying the this compound at the specified level. europa.eu The quantitation limit of the method should be no higher than the reporting threshold (0.05%). fda.gov
Theoretical and Computational Chemistry Approaches to O Silyl Impurities
In Silico Prediction of O-Silyl Impurity Formation and Degradation Pathways
The formation of an O-silyl impurity during everolimus (B549166) synthesis is primarily a kinetic and thermodynamic competition between the desired deprotection reaction and undesired pathways. Likewise, the persistence and potential degradation of this impurity are governed by its inherent chemical lability under various conditions. In silico prediction tools can model these phenomena, offering a proactive approach to impurity management.
Formation Prediction: Process-related impurities often arise from incomplete reactions or side reactions. In the context of everolimus synthesis, which involves the alkylation of rapamycin (B549165) using a silylated reagent followed by deprotection, the O-silyl impurity can be considered a residual silylated intermediate. rsc.org Computational models can simulate the reaction landscape, identifying conditions that might favor the persistence of this intermediate.
Degradation Prediction: Software platforms like Zeneth are designed to predict the degradation products of pharmaceutical compounds under stress conditions (e.g., acid, base, oxidation, light). nih.govresearchgate.netlhasalimited.orgspringernature.com These expert systems use a knowledge base of established chemical transformations to forecast potential degradation pathways. nih.govlhasalimited.org For an O-Silyl impurity, the primary predicted degradation pathway would be hydrolysis of the silyl (B83357) ether bond (Si-O-C). mdpi.com This is consistent with experimental forced degradation studies on everolimus, which show susceptibility to acidic conditions, and the known lability of silyl ethers. d-nb.info The software can predict the formation of everolimus and a corresponding silanol (B1196071) as hydrolysis products. The prediction algorithm considers factors like the steric bulk around the silicon atom and the electronic environment to assign a likelihood score to a particular degradation pathway. lhasalimited.org
| Stress Condition | Predicted Transformation | Primary Products | Controlling Factors |
|---|---|---|---|
| Acidic (H₂O/H⁺) | Hydrolysis | Parent Alcohol (Everolimus), Silanol (e.g., t-butyldimethylsilanol) | pH, Steric hindrance at Si, Electronic effects |
| Basic (H₂O/OH⁻) | Hydrolysis | Parent Alcohol, Silanol/Siloxide | Generally slower than acid-catalyzed for bulky silyl groups |
| Oxidative (e.g., H₂O₂) | Oxidation of Macrolide | Oxidized Everolimus derivatives | Oxidative susceptibility of the macrolide core itself |
| Nucleophilic (e.g., Fluoride (B91410) ions) | Desilylation | Parent Alcohol, Fluorosilane (e.g., t-butyldimethylfluorosilane) | High Si-F bond affinity |
Molecular Modeling Studies on Silylation and De-silylation Mechanisms
Molecular modeling, particularly through methods like Molecular Dynamics (MD) and Density Functional Theory (DFT), provides a visual and mechanistic understanding of the chemical reactions leading to the formation and cleavage of O-silyl ethers. mdpi.compku.edu.cn These studies can illuminate the intricate steps involved in the silylation of the rapamycin core and the subsequent de-silylation to yield everolimus, revealing why the O-silyl impurity might persist.
Modeling Silylation: The silylation of a hydroxyl group on a complex macrolide like rapamycin is not trivial. rsc.orgmdpi.com MD simulations can model the conformational dynamics of the macrolide and the approach of the silylating agent. mdpi.comnih.govpreprints.org These models help visualize how the steric bulk of both the macrolide and the silyl group dictates the accessibility of the target hydroxyl group. DFT calculations can then be used to map the reaction pathway, including the formation of the initial complex, the transition state of the silyl transfer, and the final protected product.
Modeling De-silylation: The removal of the silyl group, typically under acidic conditions, is the critical step where the O-silyl impurity can remain if the reaction is incomplete. Molecular modeling can simulate the protonation of the ether oxygen, followed by the nucleophilic attack of a solvent molecule (like water or alcohol) on the silicon atom. d-nb.info These simulations can demonstrate how factors like solvent accessibility and the steric hindrance of the silyl group's substituents affect the rate of this SN2-type reaction at the silicon center. For complex substrates, modeling can reveal if certain conformations of the macrolide hinder the approach of the nucleophile, thus providing a rationale for the impurity's persistence.
| Process | Mechanistic Step | Modeling Approach | Key Insights |
|---|---|---|---|
| Silylation | 1. Substrate-Reagent Docking | MD/DFT | Steric approach control, conformational preference |
| 2. Transition State Formation | DFT | Activation energy, influence of catalyst/base | |
| 3. Product Release | MD | Conformational change upon silylation | |
| De-silylation (Acid-Catalyzed) | 1. O-Protonation | DFT/MD | Solvent effects, pKa of protonated ether |
| 2. Nucleophilic Attack (SN2 at Si) | DFT | Transition state geometry, effect of Si-substituents | |
| 3. Leaving Group Departure | MD/DFT | Product stability, regeneration of parent alcohol |
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations, primarily using DFT, are indispensable for quantifying the thermodynamics and kinetics of chemical reactions. pku.edu.cnsnnu.edu.cniastate.edu By calculating the energies of reactants, products, intermediates, and transition states, these methods provide a detailed energy profile for both the desired reaction pathways and potential side reactions that could generate impurities.
For the Everolimus O-Silyl Impurity, quantum calculations can address several key questions. They can determine the activation energy barrier for the de-silylation step. nih.gov A high calculated barrier would explain a sluggish reaction and the potential for residual impurity. These calculations can also compare the energetics of competing reactions. For example, if the silylated intermediate can undergo an alternative, undesired reaction (e.g., rearrangement) with a lower activation barrier than de-silylation, this could be a source of other related impurities.
Furthermore, computational studies on related silylation/de-silylation reactions have shown that DFT calculations can accurately predict transition-state energies, which correlate with experimental reaction rates. snnu.edu.cnnih.govnih.gov For instance, in catalytic silylation reactions, DFT has been used to elucidate the full catalytic cycle, identify the rate-determining step, and explain regioselectivity. pku.edu.cnsnnu.edu.cnnih.gov Similar calculations applied to the everolimus system could pinpoint the energetic factors that make the complete removal of the silyl group challenging, providing a quantitative basis for process optimization. The study of hydrolysis of silanes has also been aided by DFT calculations to unravel the reaction pathway and identify the rate-determining step, with some studies even revealing the significant role of quantum tunneling. nih.gov
| Species/State | Description | Hypothetical Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Silylated Everolimus + H₃O⁺ | 0.0 |
| Intermediate | Protonated Silyl Ether | +5.0 |
| Transition State (TS) | SN2 attack of H₂O on Si | +22.5 |
| Products | Everolimus + Silanol + H₃O⁺ | -10.0 |
Note: Values are hypothetical and for illustrative purposes to show a typical reaction energy profile where the transition state represents the kinetic barrier to the reaction.
Structure-Activity Relationship (SAR) Studies for Chemical Reactivity of Impurities
While SAR is most famously used in drug design to correlate chemical structure with biological activity, the same principles can be applied to understand chemical reactivity. rsc.orgacs.org For the this compound, a computational SAR study would investigate how modifying the structure of the silyl group affects its lability and, consequently, its rate of formation or degradation. rsc.orgresearchgate.net
The primary degradation pathway for an O-silyl impurity is hydrolysis. The rate of this reaction is highly dependent on the steric and electronic properties of the substituents on the silicon atom. nih.gov A computational SAR study could systematically vary these substituents in silico and calculate the corresponding de-silylation reaction barriers. For instance, one could compare the activation energies for the hydrolysis of a trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and a triisopropylsilyl (TIPS) ether of everolimus.
Such studies consistently show that increasing the steric bulk of the alkyl groups on the silicon atom increases the activation energy for hydrolysis, thus making the silyl ether more stable. nih.gov This is because the bulky groups hinder the approach of the nucleophile (e.g., water) to the silicon center in the SN2-like transition state. Electronic effects also play a role; electron-withdrawing groups on silicon can influence its susceptibility to nucleophilic attack. rsc.orgnih.gov This theoretical data can be invaluable for selecting an appropriate protecting group during process development—one that is stable enough for the synthetic steps but labile enough for easy and complete removal, thereby minimizing the potential for the O-silyl impurity to form. uib.noresearchgate.net
| Silyl Group | Substituents | Relative Steric Hindrance | Calculated Relative Hydrolysis Rate (krel) |
|---|---|---|---|
| TMS (Trimethylsilyl) | -Si(CH₃)₃ | Low | ~1 |
| TES (Triethylsilyl) | -Si(CH₂CH₃)₃ | Medium | ~0.1 |
| TBDMS (tert-Butyldimethylsilyl) | -Si(CH₃)₂(C(CH₃)₃) | High | ~0.001 |
| TIPS (Triisopropylsilyl) | -Si(CH(CH₃)₂)₃ | Very High | ~0.00001 |
Note: Relative rate values are illustrative, based on the general principle that steric bulk decreases the rate of SN2 hydrolysis at silicon.
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches for Reduced Silyl (B83357) Impurity Generation
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint and enhance process efficiency. ispe.org The generation of Everolimus (B549166) O-Silyl Impurity is directly linked to the use of silyl-protecting groups during the synthesis of Everolimus. Future research will likely focus on developing synthetic routes that either avoid the use of these protecting groups altogether or utilize more benign and easily removable alternatives.
Key research areas in green chemistry for mitigating silyl impurity formation include:
Catalytic and Biocatalytic Methods: Exploring enzymatic or chemo-enzymatic processes could offer highly selective transformations, reducing the need for protecting groups and consequently minimizing the formation of related impurities. acs.orgscispace.com
Alternative Solvents and Reagents: Research into greener solvent options and less hazardous reagents can significantly reduce the environmental impact of the manufacturing process. ispe.org This includes exploring aqueous-based reaction media or recyclable solvent systems.
Atom Economy-Focused Synthesis: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. acs.org This approach inherently reduces waste and the potential for impurity formation.
The successful implementation of these green chemistry strategies would not only lead to a reduction in Everolimus O-Silyl Impurity but also contribute to a more sustainable and cost-effective manufacturing process for Everolimus.
Application of Advanced Hyphenated Techniques for Ultra-Trace Impurity Analysis
The accurate detection and quantification of impurities, often present at trace levels, are paramount for ensuring drug quality. researchgate.netintertek.com Advanced hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are indispensable tools in this endeavor. scispace.comjournalwjarr.com
Future advancements in this area will likely involve the following:
Enhanced Sensitivity and Specificity: The continuous development of techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) will enable the detection of this compound at even lower concentrations. journalwjarr.comapacsci.com This is crucial for meeting increasingly stringent regulatory requirements.
Multi-dimensional Chromatography: Two-dimensional liquid chromatography (2D-LC) offers significantly higher resolving power compared to conventional one-dimensional methods, which is particularly beneficial for separating co-eluting impurities in complex matrices.
Novel Ionization Sources in Mass Spectrometry: Research into new ionization techniques can improve the sensitivity and selectivity of mass spectrometric detection for specific types of impurities, including silyl-containing compounds.
These advanced techniques will provide a more comprehensive and accurate impurity profile of Everolimus, facilitating a deeper understanding of its formation and fate.
Table 1: Advanced Hyphenated Techniques for Impurity Analysis
| Technique | Principle | Application in Impurity Analysis |
| LC-MS/MS | Combines the separation of liquid chromatography with the dual mass analysis of tandem mass spectrometry. scispace.com | Highly sensitive and specific quantification of known impurities. |
| UHPLC-HRMS | Utilizes smaller particle size columns for faster and more efficient separations coupled with high-resolution mass analysis for accurate mass determination. journalwjarr.comapacsci.com | Identification and quantification of unknown impurities at trace levels. |
| GC-MS | Separates volatile and semi-volatile compounds using gas chromatography and identifies them by mass spectrometry. journalwjarr.com | Analysis of volatile impurities and residual solvents. |
| LC-NMR | Directly couples liquid chromatography with nuclear magnetic resonance spectroscopy for structural elucidation of separated compounds. nih.gov | Unambiguous structure determination of unknown impurities. |
Integration of Big Data Analytics and Chemometrics in Impurity Profiling
The large datasets generated by modern analytical instruments present both an opportunity and a challenge. Big data analytics and chemometrics offer powerful tools to extract meaningful information from this complex data, leading to a more holistic understanding of impurity profiles. mdpi.com
Future applications in this domain include:
Predictive Modeling: By analyzing historical batch data, it may be possible to develop predictive models that can anticipate the formation of this compound based on specific process parameters. This allows for proactive control rather than reactive testing.
Multivariate Data Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to identify correlations between raw material attributes, process conditions, and impurity levels. mdpi.com
Automated Data Processing and Interpretation: The development of sophisticated algorithms can automate the process of peak detection, integration, and comparison across multiple chromatograms, significantly improving efficiency and reducing the potential for human error. theanalyticalscientist.com
The integration of these data-driven approaches will transform impurity profiling from a purely analytical exercise to a predictive and preventative quality control strategy.
Innovation in In-Process Control Technologies for Impurity Management
The traditional approach to quality control often relies on end-product testing. nih.gov However, there is a growing shift towards in-process control (IPC) and Process Analytical Technology (PAT) to monitor and control quality attributes in real-time during the manufacturing process. nih.govpharmtech.com
Innovations in this area for managing this compound could include:
Real-Time Monitoring: The implementation of online or at-line spectroscopic techniques (e.g., Near-Infrared or Raman spectroscopy) could allow for the continuous monitoring of the reaction mixture, enabling real-time detection of impurity formation. nih.gov
Automated Feedback Control: Integrating PAT data with automated control systems would allow for the dynamic adjustment of process parameters to minimize impurity generation.
Quality by Design (QbD) Principles: A systematic approach to process development based on QbD principles can help to identify the critical process parameters that impact the formation of the O-Silyl impurity, allowing for the establishment of a robust control strategy. nih.govacdlabs.com
These in-process control technologies will enable a more proactive and efficient approach to impurity management, ensuring consistent product quality and reducing the risk of batch failures. pharmtech.com
Q & A
Basic: What analytical methods are recommended for identifying Everolimus O-Silyl Impurity in drug substances?
Methodological Answer:
Reverse-phase HPLC with a C18 column and UV detection (e.g., 278 nm) is the primary method, as per pharmacopeial guidelines. Relative retention times (RRT) and response factors (RRF) for this compound should align with validated standards (e.g., RRT ~0.81–1.6, RRF 1.0–1.25 based on USP protocols) . Ensure mobile phase optimization (e.g., acetonitrile-phosphate buffer) to resolve closely eluting impurities. For quantification, use external standardization with correction factors from Table 2 in USP guidelines . Challenges in peak resolution may arise due to structural analogs; orthogonal techniques like LC-MS/MS are recommended for confirmation .
Advanced: How to resolve co-elution of O-Silyl Impurity with other related substances during HPLC analysis?
Methodological Answer:
Co-elution issues require orthogonal separation strategies:
- Gradient Elution Optimization: Adjust gradient slopes to increase resolution between impurities (e.g., extend acetonitrile ramp from 40% to 60% over 20 minutes) .
- Mass Spectrometry (LC-MS): Use high-resolution MS to differentiate impurities based on mass-to-charge ratios. For example, this compound may exhibit a unique fragmentation pattern compared to cyclic hemiacetal isomers .
- Column Chemistry: Switch to phenyl-hexyl or HILIC columns to alter selectivity . Validate method robustness using spiked samples with known impurity concentrations.
Basic: What are the regulatory thresholds for this compound in pharmaceutical formulations?
Methodological Answer:
According to USP guidelines (Table 2), the reporting threshold is 0.05% , identification threshold is 0.10% , and qualification threshold is 0.15% . For specified impurities like the O-Silyl derivative, the acceptance criterion is Not More Than (NMT) 0.8% . Toxicity studies are generally waived if impurity levels remain below these thresholds and structural analogs are pharmacologically inert .
Advanced: How might the O-Silyl Impurity influence the biological activity or stability of Everolimus?
Methodological Answer:
- Mechanistic Impact: The O-Silyl group could alter mTOR binding affinity or metabolic stability. For example, proteomics studies show that structural modifications in Everolimus analogs (e.g., temsirolimus) significantly affect ubiquitin-proteasome system interactions, potentially altering efficacy .
- Stability Studies: Conduct forced degradation (e.g., acid/base hydrolysis, oxidative stress) to assess impurity formation pathways. Monitor degradation products via LC-MS to identify reactive intermediates that may form toxic byproducts .
Basic: How to validate a chromatographic method for quantifying O-Silyl Impurity?
Methodological Answer:
Follow ICH Q2(R1) guidelines:
- Specificity: Demonstrate baseline separation from Everolimus and other impurities (resolution ≥2.0) .
- Linearity & Range: Test 50–150% of the specification limit (e.g., 0.05–0.15%) with R² ≥0.995.
- Accuracy: Spike recovery (98–102%) using placebo matrices.
- Precision: ≤2% RSD for intraday/interday replicates.
- LOD/LOQ: Typically 0.01% and 0.03%, respectively, via signal-to-noise ratios .
Advanced: How to address discrepancies in impurity quantification between in-house and pharmacopeial methods?
Methodological Answer:
- Cross-Validation: Compare column lot variability, detector sensitivity (e.g., UV vs. CAD), and mobile phase pH adjustments.
- Reference Standards: Ensure traceability to USP Everolimus RS and verify purity via NMR or elemental analysis .
- Statistical Analysis: Apply Bland-Altman plots to assess bias between methods. If unresolved, use orthogonal techniques (e.g., 2D-LC) to identify method-specific artifacts .
Basic: What synthetic pathways most commonly generate O-Silyl Impurity in Everolimus production?
Methodological Answer:
The impurity typically arises during silylation steps in the synthesis of Everolimus intermediates. For example:
- Protecting Group Reactions: Use of tert-butyldimethylsilyl (TBDMS) groups may lead to incomplete deprotection, leaving residual silyl ethers .
- Process Controls: Monitor reaction kinetics (e.g., via in-situ FTIR) to minimize over-silylation. Post-synthesis purification via crystallization or preparative HPLC reduces impurity levels below 0.1% .
Advanced: How to profile unknown impurities co-occurring with O-Silyl Impurity using advanced structural elucidation techniques?
Methodological Answer:
- High-Resolution MS (HRMS): Perform MSE fragmentation to assign molecular formulas (e.g., Q-TOF instruments with ±2 ppm accuracy).
- NMR Spectroscopy: 1H/13C NMR and HSQC experiments identify silyl-group signatures (e.g., δ 0.1–0.5 ppm for Si-CH3) .
- In Silico Prediction: Use software (e.g., ACD/Labs) to predict fragmentation patterns and compare with experimental data.
- Toxicity Screening: For impurities exceeding thresholds, conduct in vitro genotoxicity assays (e.g., Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
